3-(2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-4-yl)propanoic acid
Description
3-(2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-4-yl)propanoic acid is a bicyclic organic compound featuring a rigid bicyclo[2.2.2]octane scaffold, a tert-butoxycarbonyl (Boc) protected amine, and a propanoic acid side chain. This structure combines conformational rigidity with functional versatility, making it valuable in medicinal chemistry, particularly in drug discovery for targeting enzymes or receptors requiring stereochemical precision. The Boc group enhances solubility and stability during synthesis, while the propanoic acid moiety may facilitate interactions with biological targets through hydrogen bonding or ionic interactions .
Properties
Molecular Formula |
C15H25NO4 |
|---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octan-4-yl]propanoic acid |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-10-15(9-6-12(17)18)7-4-11(16)5-8-15/h11H,4-10H2,1-3H3,(H,17,18) |
InChI Key |
NDQIKMZMIGBVHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1CC2)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-4-yl}propanoic acid typically involves the following steps:
Formation of the Azabicyclo[2.2.2]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation.
Introduction of the tert-Butoxycarbonyl Group: The azabicyclo[2.2.2]octane core is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the Boc protecting group.
Attachment of the Propanoic Acid Moiety: The final step involves the alkylation of the Boc-protected azabicyclo[2.2.2]octane with a suitable propanoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-4-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Amines or alcohols.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-4-yl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors or receptor ligands.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-4-yl}propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc group can be removed under acidic conditions to reveal the active amine, which can then interact with its target.
Comparison with Similar Compounds
Ring System Variations
The bicyclo[2.2.2]octane core distinguishes this compound from analogs with smaller or strained ring systems. Key comparisons include:
Key Observations :
- Conformational Rigidity : The bicyclo[2.2.2]octane scaffold offers greater symmetry and rigidity, which may enhance binding selectivity in biological targets.
Functional Group Analysis
- Propanoic Acid vs. Carboxylic Acid: The three-carbon chain in the target compound may improve membrane permeability compared to directly attached carboxylic acids (e.g., CAS 1239421-67-0) .
- Boc Protection : Universally employed for amine protection, the Boc group is retained across analogs, suggesting its critical role in synthetic intermediates and stability .
Hypothetical Advantages :
- The propanoic acid chain could enhance pharmacokinetics by balancing hydrophilicity and lipophilicity.
- Rigidity may reduce off-target effects compared to flexible analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
